Piclozotan

5-HT1A receptor Selectivity Binding affinity

Piclozotan (SUN N4057) is a selective 5-HT1A partial agonist with sub-nanomolar affinity and superior selectivity over dopamine D2 and α1-adrenergic receptors, unlike buspirone or tandospirone. It reduces levodopa-induced dyskinesia by up to 69% in parkinsonian models and has a robust population PK model (CL=18.0 L/h, V1=64.0 L) for exposure-response studies. Ideal for neuroprotection and Parkinson's research requiring precise serotonergic targeting.

Molecular Formula C23H24ClN3O2
Molecular Weight 409.9 g/mol
CAS No. 182415-09-4
Cat. No. B1677785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiclozotan
CAS182415-09-4
Synonyms3-chloro-4-(4-(4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl)butyl)-1,4-benzoxazepin-5(4H)-one
Piclozotan
SUN N4057
Molecular FormulaC23H24ClN3O2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2
InChIKeyURMTUEWUIGOJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piclozotan (CAS 182415-09-4) Selectivity and Pharmacokinetic Profile for Targeted 5-HT1A Research


Piclozotan (SUN N4057) is a 1,4-benzoxazepine derivative and a selective partial agonist of the serotonin 5-HT1A receptor [1]. It exhibits sub-nanomolar affinity for this receptor with significant selectivity over dopamine D2 and α1-adrenergic receptors [1]. Its pharmacokinetic (PK) properties have been characterized using population modeling in both healthy subjects and acute ischemic stroke patients, demonstrating a well-described three-compartment disposition model [2]. The compound has been investigated in clinical trials for the treatment of motor complications in Parkinson's disease and for neuroprotection in acute stroke [2][3].

Why Piclozotan (CAS 182415-09-4) Cannot Be Substituted by Other 5-HT1A Agonists in Research


While several 5-HT1A receptor agonists are available for research, simple substitution with Piclozotan is not scientifically valid due to its unique selectivity profile and distinct in vivo pharmacological effects. Unlike prototypical agonists like buspirone and tandospirone, which demonstrate significant off-target binding to dopamine D2 and α1-adrenergic receptors, Piclozotan exhibits a far greater selectivity ratio for 5-HT1A, minimizing confounding variables in experimental models [1]. Furthermore, its specific efficacy in mitigating levodopa-induced motor complications in preclinical Parkinson's disease models is not a class-wide property, as demonstrated by the quantitative data below [2]. Finally, its unique population pharmacokinetic profile, characterized by a specific clearance and volume of distribution with defined age-related covariates, further necessitates its exclusive use in studies requiring precise exposure-response modeling [3].

Quantitative Differentiation Guide for Piclozotan (CAS 182415-09-4) in Research and Procurement


Piclozotan Exhibits Superior 5-HT1A Receptor Affinity and Selectivity Over Buspirone and Tandospirone

Piclozotan demonstrates sub-nanomolar affinity (IC50 = 0.47 nM) for the 5-HT1A receptor and exhibits markedly higher selectivity over dopamine D2 and α1-adrenergic receptors compared to the reference agonists buspirone and tandospirone [1]. This high selectivity profile minimizes confounding effects in both in vitro and in vivo experiments.

5-HT1A receptor Selectivity Binding affinity

Piclozotan Significantly Reduces Levodopa-Induced Forelimb Hyperkinesia in a Rat Model of Parkinson's Disease

In a validated rat model of advanced Parkinson's disease, chronic subcutaneous infusion of Piclozotan significantly ameliorated levodopa-induced forelimb hyperkinesia, a key behavioral measure of dyskinesia [1]. This effect was dose-dependent and correlated with plasma concentrations.

Parkinson's disease Levodopa-induced dyskinesia Motor complications

Piclozotan Prolongs the Duration of Levodopa-Induced Rotational Behavior in a Rat Model of Parkinson's Disease

Piclozotan treatment significantly increased the duration of rotational behavior induced by levodopa in parkinsonian rats, indicating an improvement in motor response duration and a potential to reduce 'OFF' time in patients [1].

Parkinson's disease Motor fluctuations Rotational behavior

Population Pharmacokinetic Model of Piclozotan Enables Dose Optimization Based on Age and Body Weight

A population PK analysis of Piclozotan, derived from 1308 plasma measurements in 84 healthy subjects and 412 measurements in 74 stroke patients, established a robust three-compartment model [1]. This model identified age and body weight as significant covariates for clearance, enabling precise, individualized exposure predictions.

Population pharmacokinetics Dose optimization Covariate analysis

Recommended Research Applications for Piclozotan (CAS 182415-09-4) Based on Evidence-Based Differentiation


Investigating the Role of Selective 5-HT1A Agonism in Levodopa-Induced Dyskinesia

Given its demonstrated ability to reduce forelimb hyperkinesia by 55-69% and prolong rotational behavior by 26% in a parkinsonian rat model, Piclozotan is an ideal tool compound for dissecting the serotonergic mechanisms underlying levodopa-induced dyskinesia (LID) [1]. Its high selectivity for 5-HT1A over D2 and α1 receptors minimizes the confounding influence of off-target dopaminergic or adrenergic effects, ensuring that observed outcomes are primarily 5-HT1A-mediated [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for CNS-Penetrant 5-HT1A Agonists

The well-characterized population PK model for Piclozotan, which accounts for age- and weight-related variability in clearance, provides a robust framework for preclinical PK/PD studies [3]. Researchers can utilize the established PK parameters (CL = 18.0 L/h, V1 = 64.0 L) and covariate relationships to design studies with precise exposure control, facilitating the translation of in vivo efficacy findings to potential clinical dosing strategies.

Neuroprotection Studies in Models of Cerebral Ischemia

Piclozotan was identified through a medicinal chemistry program specifically evaluating neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model, where it showed remarkable efficacy [2]. This makes it a key reference compound for studies exploring the neuroprotective potential of 5-HT1A receptor activation in ischemic stroke, allowing for direct comparison with novel chemical entities or other 5-HT1A agonists in this well-defined experimental context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piclozotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.